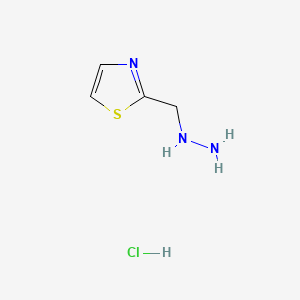
2-(hydrazinylmethyl)thiazole HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydrazinylmethyl)thiazole HCl is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 2-(hydrazinylmethyl)thiazole HCl typically involves the reaction of thiazole derivatives with hydrazine. One common method is the reaction of 2-chloromethylthiazole with hydrazine hydrate in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction yields 2-(hydrazinylmethyl)thiazole, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-(hydrazinylmethyl)thiazole HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the hydrazinylmethyl group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(hydrazinylmethyl)thiazole HCl has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(hydrazinylmethyl)thiazole HCl involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of specific enzymes, such as topoisomerases, which are essential for DNA replication and repair. This inhibition can lead to the disruption of cellular processes and ultimately cell death, making it a potential anticancer agent .
Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein synthesis, leading to the inhibition of bacterial growth .
Vergleich Mit ähnlichen Verbindungen
2-(hydrazinylmethyl)thiazole HCl can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug used in the treatment of certain types of cancer.
Compared to these compounds, this compound is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C4H8ClN3S |
|---|---|
Molekulargewicht |
165.65 g/mol |
IUPAC-Name |
1,3-thiazol-2-ylmethylhydrazine;hydrochloride |
InChI |
InChI=1S/C4H7N3S.ClH/c5-7-3-4-6-1-2-8-4;/h1-2,7H,3,5H2;1H |
InChI-Schlüssel |
SVDBQZCHYSJPGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)CNN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
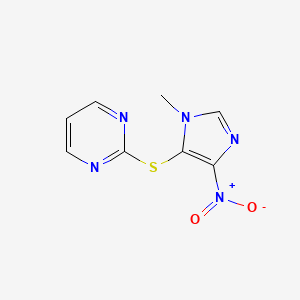
![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
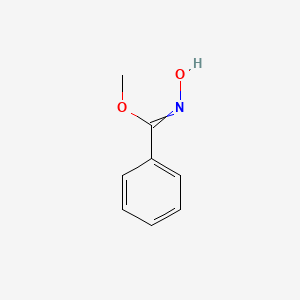
![N-[(Z)-(6-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14018659.png)
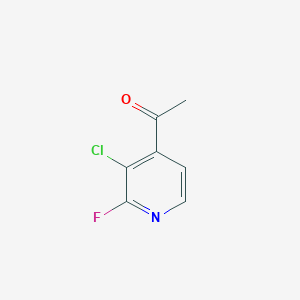

![4-[4-(4-ethoxyphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B14018681.png)
![Benzamide,n-[1-(1h-pyrrol-2-yl)ethyl]-](/img/structure/B14018689.png)
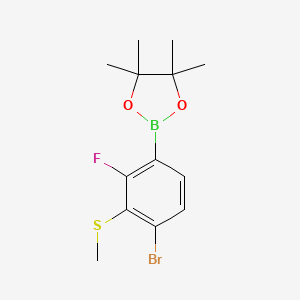
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B14018697.png)
![Ethyl 2-[(5E)-5-[3-(ethoxycarbonylmethyl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-YL]acetate](/img/structure/B14018712.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(3-methylphenyl)carbamate]](/img/structure/B14018717.png)
